molecular formula C14H11F3N2O2S B2354618 Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate CAS No. 333425-53-9

Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2354618
CAS No.: 333425-53-9
M. Wt: 328.31
InChI Key: QPMRXMFTHKZNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate is a fluorinated pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position, a phenyl substituent at the 4-position, and a methyl thioacetate moiety at the 2-position of the pyrimidine ring.

Properties

IUPAC Name

methyl 2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S/c1-21-12(20)8-22-13-18-10(9-5-3-2-4-6-9)7-11(19-13)14(15,16)17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMRXMFTHKZNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Pyrimidine-Thiol Intermediate

The most direct method involves reacting 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol with methyl 2-chloroacetate under basic conditions. This approach mirrors methodologies described for analogous pyridyloxymethylphenylacetates. Key steps include:

  • Synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol :

    • Cyclocondensation of trifluoromethyl-substituted β-diketones with thiourea derivatives in ethanol or acetic acid.
    • Purification via recrystallization from ethanol/water mixtures yields the thiol intermediate.
  • Alkylation with Methyl 2-Chloroacetate :

    • The thiol is deprotonated using potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C.
    • Methyl 2-chloroacetate is added dropwise, with reaction progress monitored by TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:3).
    • Post-reaction workup involves aqueous extraction with toluene, followed by vacuum distillation to isolate the product.

Optimization Insights :

  • Potassium carbonate outperforms sodium hydroxide due to reduced side reactions (e.g., ester hydrolysis).
  • Phase-transfer catalysts like tetrabutylammonium iodide enhance reaction rates in biphasic systems.

Critical Analysis of Methodologies

Yield and Scalability

Method Yield (%) Scalability Key Limitations
Nucleophilic Substitution 72–88 Industrial Requires pure thiol intermediate
One-Pot Synthesis 78–86 Lab-scale Palladium cost and residue

The nucleophilic substitution route is preferred for large-scale production due to straightforward purification, whereas the one-pot method suits rapid diversification in drug discovery.

Spectroscopic Characterization

  • NMR (CDCl₃) :

    • δ 3.72 (s, 3H, OCH₃), δ 4.21 (s, 2H, SCH₂CO), δ 7.45–8.10 (m, 5H, Ph).
    • ¹³C NMR confirms the trifluoromethyl signal at δ 121.5 (q, J = 272 Hz).
  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Industrial-Scale Process Considerations

Patent data reveal critical parameters for manufacturing:

  • Solvent Selection : Toluene minimizes azeotrope formation during water removal.
  • Temperature Control : Maintaining 70–80°C prevents byproduct formation from N-alkylation.
  • Workup : Sequential water washes reduce DMF residues to <0.1%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The phenyl and pyrimidine moieties interact with various enzymes and receptors, modulating their activity. The sulfanylacetate group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structurally analogous compounds is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences vs. Target Compound
Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate C₁₄H₁₁F₃N₂O₂S 328.07 - 4-phenyl
- 6-CF₃
- 2-SCH₂COOCH₃
Reference compound
Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate C₁₅H₁₃ClF₂N₂O₂S 358.79 - 4-(4-Cl-phenyl)
- 6-CF₂H
- Ethyl ester
- Cl substituent enhances electronegativity
- Lower lipophilicity (CF₂H vs. CF₃)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ (estimated) ~336.4 (estimated) - 6-methyl
- 4-thietan-3-yloxy
- Ethyl ester
- Thietan-oxy group may improve solubility
- Reduced steric bulk
2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine C₁₅H₁₅F₃N₃ 318.30 - 2-methylazetidine
- No thioacetate
- Azetidine enhances rigidity
- Altered metabolic stability

Research Findings

Structural and Electronic Properties

  • Trifluoromethyl vs. Difluoromethyl : The target compound’s CF₃ group increases lipophilicity and metabolic stability compared to CF₂H in the ethyl analog () .
  • Ester Group Influence : Methyl esters (target) are hydrolyzed faster than ethyl esters (), impacting bioavailability .

Biological Activity

Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate, also known by its CAS number 333425-53-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F3N2O2SC_{14}H_{11}F_{3}N_{2}O_{2}S, with a molecular weight of approximately 328.31 g/mol. The compound features a pyrimidine ring substituted with a trifluoromethyl group and a phenyl group, contributing to its unique chemical properties and biological activity.

Structural Representation

PropertyValue
Molecular FormulaC14H11F3N2O2SC_{14}H_{11}F_{3}N_{2}O_{2}S
Molecular Weight328.31 g/mol
CAS Number333425-53-9

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.

  • Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on the MDA-MB-231 TNBC cell line with an IC50 value of approximately 0.126 μM, indicating potent activity against cancer cells while showing lesser effects on non-cancerous MCF10A cells .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. It has been noted for its ability to inhibit key proteins involved in cancer progression, such as matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, although further research is needed to elucidate these effects fully.
  • Antimicrobial Activity : There is emerging evidence that pyrimidine derivatives can possess antimicrobial properties, which may extend to this compound; however, specific data on its antimicrobial activity remains limited.

Case Study: Efficacy in TNBC Models

A notable study evaluated the efficacy of this compound in vivo using a BALB/c nude mouse model inoculated with MDA-MB-231 cells. Over a treatment period of 30 days, the compound significantly inhibited lung metastasis compared to control treatments .

Table of Biological Activity Findings

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MDA-MB-2310.126Induction of apoptosis
MCF10A>19Selective inhibition

Q & A

Q. What are the established synthetic routes for Methyl 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate, and what critical parameters influence yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Nucleophilic substitution at the pyrimidine ring’s 2-position using a thiol-containing precursor (e.g., thioglycolic acid derivatives).
  • Step 2 : Esterification of the thioacetic acid intermediate with methanol under acidic or catalytic conditions.
    Critical parameters include:
  • Temperature control : Excess heat during nucleophilic substitution can lead to side reactions (e.g., oxidation of the thioether group).
  • Catalyst selection : Use of mild bases like triethylamine to avoid degradation of the trifluoromethyl group .
  • Purification : Flash chromatography or recrystallization to isolate the esterified product from unreacted intermediates .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the ester methyl group (δ3.73.9\delta \sim3.7–3.9 ppm) and aromatic protons from the phenyl and pyrimidine rings.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ=254\lambda = 254 nm) to assess purity (>95%).
  • X-ray Diffraction (XRD) : For crystallographic validation of the thioether linkage and trifluoromethyl orientation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for structurally analogous pyrimidine-thioether compounds?

Contradictions often arise from:

  • Disorder in the trifluoromethyl group : Use SHELXL refinement with restraints for C–F bond lengths and anisotropic displacement parameters .
  • Packing interactions : Compare unit cell parameters with analogs (e.g., 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid) to identify hydrogen-bonding or π-stacking influences on crystal symmetry .

Q. What experimental design considerations are critical for studying interactions between this compound and biological targets (e.g., enzymes)?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KdK_d) and stoichiometry.
  • Molecular docking : Use X-ray or cryo-EM structures of target proteins (e.g., kinases) to model the thioether moiety’s role in active-site binding.
  • Negative controls : Include analogs lacking the trifluoromethyl group to isolate its electronic effects on binding .

Q. How can researchers address challenges in optimizing synthetic protocols for scale-up?

  • Side-reaction mitigation : Monitor for thioether oxidation to sulfones using LC-MS; employ inert atmospheres (N2_2/Ar) during synthesis.
  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to improve esterification yields .
  • Scalable purification : Transition from flash chromatography to fractional crystallization by screening solvent mixtures (e.g., hexane/ethyl acetate gradients) .

Q. What strategies are effective for comparing the bioactivity of this compound with its structural analogs?

  • SAR studies : Synthesize analogs with variations in:
    • Phenyl substituents : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity.
    • Ester groups : Replace methyl with ethyl or tert-butyl esters to modulate lipophilicity.
  • In vitro assays : Test against disease-relevant cell lines (e.g., cancer) to correlate structural changes with IC50_{50} values .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor ester hydrolysis via LC-MS over 24–72 hours.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for trifluoromethylpyrimidines) .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Characterization

TechniqueKey Data ObtainedReferences
1^1H NMRConfirmation of ester methyl and aryl Hs
XRDBond lengths/angles, crystal packing
Reverse-phase HPLCPurity assessment, retention time

Q. Table 2. Synthetic Challenges and Mitigation Strategies

ChallengeMitigation StrategyReferences
Thioether oxidationUse of antioxidants (e.g., BHT)
Low esterification yieldCatalytic H2SO4H_2SO_4 in dry MeOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.